molecular formula C18H22N6O2S2 B12249718 6-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

6-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12249718
M. Wt: 418.5 g/mol
InChI Key: VYFIYROOCLJMNP-UHFFFAOYSA-N
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Description

6-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Octahydropyrrolo[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Ethylthiophen-2-yl Group: This step involves the sulfonylation of the octahydropyrrolo[3,4-c]pyrrole core with 5-ethylthiophen-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Triazolo[4,3-b]pyridazine Ring: This is typically achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazolo[4,3-b]pyridazine ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, the compound can be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-{5-[(5-Methylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-{5-[(5-Propylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 6-{5-[(5-Ethylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific combination of functional groups and ring systems. This unique structure imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H22N6O2S2

Molecular Weight

418.5 g/mol

IUPAC Name

6-[5-(5-ethylthiophen-2-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H22N6O2S2/c1-3-15-4-7-18(27-15)28(25,26)23-10-13-8-22(9-14(13)11-23)17-6-5-16-20-19-12(2)24(16)21-17/h4-7,13-14H,3,8-11H2,1-2H3

InChI Key

VYFIYROOCLJMNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C

Origin of Product

United States

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